molecular formula C21H15BrClFN2OS B14788825 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B14788825
M. Wt: 477.8 g/mol
InChI Key: CFZNTKWIQWGDFC-UHFFFAOYSA-N
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Description

3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including bromine, chlorine, fluorine, and a cyclopropylthiazolyl moiety. This compound is part of the indole derivative family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactionsCommon reagents used include p-toluenesulfonic acid, methanesulfonic acid, and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The Fischer indole synthesis is a common method used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substituents, such as:

Uniqueness

What sets 3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of bromine, chlorine, and fluorine atoms, along with the cyclopropylthiazolyl moiety, contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C21H15BrClFN2OS

Molecular Weight

477.8 g/mol

IUPAC Name

3-bromo-10-chloro-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C21H15BrClFN2OS/c22-12-7-14(24)19-16-6-11-5-13(23)3-4-15(11)26(16)21(27-17(19)8-12)18-9-25-20(28-18)10-1-2-10/h3-5,7-10,16,21H,1-2,6H2

InChI Key

CFZNTKWIQWGDFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)C3N4C(CC5=C4C=CC(=C5)Cl)C6=C(O3)C=C(C=C6F)Br

Origin of Product

United States

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